2-Bromo-3-methylbenzenesulfonamide
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Overview
Description
2-Bromo-3-methylbenzenesulfonamide is an organic compound with the molecular formula C7H8BrNO2S. It is a derivative of benzenesulfonamide, where a bromine atom is substituted at the second position and a methyl group at the third position on the benzene ring.
Scientific Research Applications
2-Bromo-3-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and other functionalized aromatic compounds.
Biological Studies: It is used in studies investigating the biological activity of sulfonamide derivatives, including their interactions with enzymes and receptors.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromo-3-methylbenzenesulfonamide is a type of sulfonamide, a class of synthetic antimicrobial drugs . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, they prevent PABA from participating in the synthesis of folic acid, which is essential for DNA production in bacteria .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the biochemical pathway for bacterial DNA synthesis. This disruption prevents the bacteria from replicating, thereby exerting an antibacterial effect .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication. This is achieved by disrupting the synthesis of folic acid, a crucial component for bacterial DNA production .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methylbenzenesulfonamide typically involves the bromination of 3-methylbenzenesulfonamide. This can be achieved by treating 3-methylbenzenesulfonamide with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or thiourea, typically under reflux conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Reduction Reactions: Products include corresponding amines.
Comparison with Similar Compounds
Bromobenzene: A simpler aryl bromide with a single bromine atom on the benzene ring.
3-Methylbenzenesulfonamide: Lacks the bromine substitution but shares the sulfonamide and methyl groups.
2-Bromo-4-methylbenzenesulfonamide: Similar structure but with the bromine atom at the fourth position instead of the second.
Uniqueness: 2-Bromo-3-methylbenzenesulfonamide is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interactions with biological targets. This specific substitution pattern can result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-bromo-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUHHEIDLMLJPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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